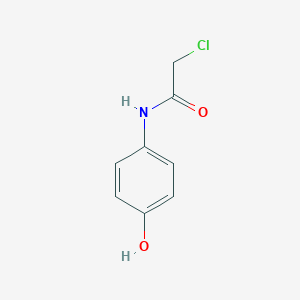

2-chloro-N-(4-hydroxyphenyl)acetamide

Descripción general

Descripción

2-chloro-N-(4-hydroxyphenyl)acetamide: is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and a hydroxyphenyl group attached to an acetamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-chloro-N-(4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used under acidic or basic conditions.

Reduction: Reducing agents like or are commonly employed.

Substitution: Nucleophiles such as , , or can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: 2-chloro-N-(4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloro and hydroxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

- 3-chloro-4-hydroxyacetanilide

- 4-acetylamino-2-chlorophenol

- 2-chloro-4-acetamidophenol

Comparison: 2-chloro-N-(4-hydroxyphenyl)acetamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chloro group at the 2-position enhances its reactivity in substitution reactions, while the hydroxy group at the 4-position influences its solubility and interaction with biological targets .

Actividad Biológica

2-Chloro-N-(4-hydroxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure : The compound has the molecular formula and is characterized by a chloro group at the 2-position and a hydroxy group at the 4-position of the phenyl ring. This unique arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies highlight the antibacterial and antifungal activities of this compound. Research conducted by Yusufov et al. revealed that this compound exhibits appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 8-14 |

| Staphylococcus aureus | 8-14 |

| Escherichia coli | 6-12 |

| Pseudomonas aeruginosa | Weak activity |

The compound showed weaker activity against Pseudomonas aeruginosa and no activity against fungal strains such as Candida albicans .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes or receptors. The chloro and hydroxyphenyl groups enhance its binding affinity, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .

Case Studies and Research Findings

- Antibacterial Activity Study : In a comparative study, this compound was evaluated alongside other similar compounds. The results indicated that it possessed unique antibacterial properties due to its structural characteristics, which enhance its reactivity in substitution reactions .

- Cytotoxicity Investigation : A study on cytotoxic effects demonstrated that this compound could serve as a lead for developing drugs with reduced hepatotoxicity compared to traditional analgesics like acetaminophen .

- Enzyme Interaction Studies : Experimental data suggest that this compound can act as an inhibitor in enzymatic reactions, further emphasizing its potential therapeutic applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Positioning of Groups | Antibacterial Activity |

|---|---|---|

| 3-Chloro-4-hydroxyacetanilide | Chloro at 3, Hydroxy at 4 | Moderate |

| 4-Acetylamino-2-chlorophenol | Chloro at 2 | Low |

| This compound | Chloro at 2, Hydroxy at 4 | High |

This table illustrates that the specific positioning of functional groups in this compound contributes to its enhanced biological activity compared to its analogs .

Future Directions for Research

The future research directions for this compound include:

- Exploration of Antiviral Properties : Investigating potential antiviral activities could broaden its therapeutic applications.

- Mechanistic Studies : Further elucidation of its mechanism of action will provide insights into how it interacts with various biological targets.

- Development of Derivatives : Synthesizing analogs with modified structures may enhance efficacy and reduce toxicity.

Propiedades

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOICCNYVOWJAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284728 | |

| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153-11-9 | |

| Record name | 2153-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the different solvents used in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide?

A: The research by [] investigates the synthesis of this compound through the chloroacetylation of 4-aminophenol. While the specific impact of different solvents isn't discussed in detail in this paper, it does mention using acetic acid, acetonitrile, and tetrahydrofuran. These solvents likely have varying effects on the reaction rate, yield, and purity of the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.